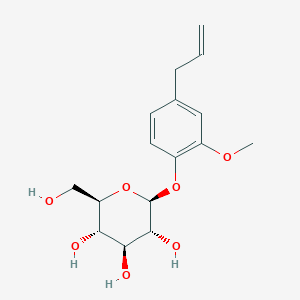

Eugenyl glucoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Eugenyl glucoside is a natural glucoside found in cloves, basil, and cinnamon plants . It is a product of eugenol glucosylation . Eugenol, the principal chemical component of clove oil, is used in perfumeries, flavorings, essential oils, and medicinal products .

Molecular Structure Analysis

Eugenyl glucoside is glucosylated at the phenolic hydroxyl group of eugenol . The exact molecular structure analysis of Eugenyl glucoside is not available in the retrieved data.Chemical Reactions Analysis

Eugenyl glucoside is subjected to complete degradation by salivary/oral cavity microorganisms . This suggests that virtually all β-D-glucosides would follow this type of hydrolysis in the human oral cavity .Aplicaciones Científicas De Investigación

Human Saliva-Mediated Hydrolysis

Eugenyl-β-D-glucopyranoside (Citrusin C) undergoes degradation by salivary/oral cavity microorganisms, releasing aglycone directly into the gastrointestinal tract. This implies that β-D-glucosides in humans might follow similar hydrolysis, affecting their pharmacological properties (Dziadas, Junka, & Jeleń, 2021).

Enzymatic Synthesis of Eugenyl Glucoside

Eugenyl alpha-glucoside has been synthesized enzymatically as a potential pro-drug for hair restorers and spice derivatives. The process selectively produces eugenyl alpha-D-glucopyranoside, indicating potential for industrial synthesis of specific glucoside compounds (Sato et al., 2003).

Novel Glucosides from Nepeta Cadmea

Eugenyl-O-β-D-glucoside was isolated from Nepeta Cadmea, suggesting a role in the plant's chemistry and potential for therapeutic applications (Takeda et al., 1998).

Synthesis and Structural Characterization

Synthesis and structural characterization of eugenol-derived glucosides have been explored, showing potential in developing new agents for pharmacological applications (Alvarenga et al., 2020).

Potential in Treating Candida Infections

Eugenol glucoside-based derivatives exhibit fungistatic and fungicidal activity against Candida glabrata, suggesting potential for developing new anti-Candida drugs (Souza et al., 2016).

Biosynthesis in Tea Plants

Eugenol glucoside, identified in tea plants, is biosynthesized through glucosylation of eugenol, contributing to the plant's floral quality. This finding opens avenues for enhancing tea flavor and biotechnological production of eugenol glucoside (Zhao et al., 2020).

Inhibiting Angiotensin Converting Enzyme

Eugenol-derived glucosides show promise as inhibitors of the angiotensin-converting enzyme (ACE), indicating potential for therapeutic use in cardiovascular diseases (Alvarenga et al., 2020).

Direcciones Futuras

Research suggests that microbial hydrolysis path of β-D-glucosides begins immediately in the human mouth and releases the aglycone directly into the gastrointestinal tract . This opens up new avenues for research into the biological activities of these compounds and their potential applications in medicine and other fields .

Propiedades

Número CAS |

18604-50-7 |

|---|---|

Nombre del producto |

Eugenyl glucoside |

Fórmula molecular |

C16H22O7 |

Peso molecular |

326.34 g/mol |

Nombre IUPAC |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(2-methoxy-4-prop-2-enylphenoxy)oxane-3,4,5-triol |

InChI |

InChI=1S/C16H22O7/c1-3-4-9-5-6-10(11(7-9)21-2)22-16-15(20)14(19)13(18)12(8-17)23-16/h3,5-7,12-20H,1,4,8H2,2H3/t12-,13-,14+,15-,16-/m1/s1 |

Clave InChI |

VADSVXSGIFBZLI-IBEHDNSVSA-N |

SMILES isomérico |

COC1=C(C=CC(=C1)CC=C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

SMILES |

COC1=C(C=CC(=C1)CC=C)OC2C(C(C(C(O2)CO)O)O)O |

SMILES canónico |

COC1=C(C=CC(=C1)CC=C)OC2C(C(C(C(O2)CO)O)O)O |

melting_point |

130-131°C |

Descripción física |

Solid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Oxabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B103110.png)

![2-[Benzyl(methyl)amino]-1-phenylpropan-1-one](/img/structure/B103111.png)

![1,3-Diazabicyclo[3.1.0]hexane](/img/structure/B103113.png)